N-Acetyl-L-leucyl-L-argininal
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Overview
Description
N-Acetylleucylargininal is a synthetic compound with the molecular formula C14H27N5O3 It is a derivative of leucine and arginine, two essential amino acids, and is characterized by the presence of an acetyl group attached to the leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the acetylation of leucine followed by the coupling of the acetylated leucine with arginine. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of N-Acetylleucylargininal may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylleucylargininal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N-Acetylleucylargininal can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Acetylleucylargininal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: The compound is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: N-Acetylleucylargininal has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: It is used in the production of specialized peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Acetylleucylargininal involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Acetylleucylargininal can be compared with other similar compounds, such as:
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglucosamine: Used in the treatment of inflammatory and neurodegenerative conditions.
N-Acetyl-L-arginine: Studied for its potential therapeutic applications in various diseases.
The uniqueness of N-Acetylleucylargininal lies in its specific combination of leucine and arginine residues, which confer distinct chemical and biological properties not found in other acetylated amino acids.
Properties
CAS No. |
35039-75-9 |
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Molecular Formula |
C14H27N5O3 |
Molecular Weight |
313.40 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1 |
InChI Key |
MIUUPVPBBJBRET-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Origin of Product |
United States |
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